molecular formula C8H8O4 B14350104 6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol CAS No. 96497-65-3

6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol

Cat. No.: B14350104
CAS No.: 96497-65-3
M. Wt: 168.15 g/mol
InChI Key: YFULVOZAQCMYIH-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzene ring fused with a dioxole ring, which contains a hydroxymethyl group at the 6th position and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of benzodioxole derivatives. This process typically uses formaldehyde as the hydroxymethylating agent in the presence of a base, such as sodium hydroxide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol is unique due to its specific structural features, including the benzodioxole ring system and the presence of both hydroxymethyl and hydroxyl groups

Properties

CAS No.

96497-65-3

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,9-10H,3-4H2

InChI Key

YFULVOZAQCMYIH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)O

Origin of Product

United States

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